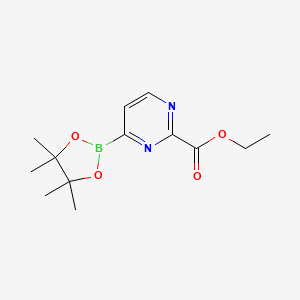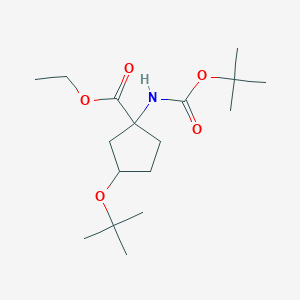![molecular formula C9H9NO2S B14866485 4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)
4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione is a heterocyclic compound that features a fused ring system combining a thieno ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Rh(III)-catalyzed reaction of amides of hetarylcaboxylic acids with methylenecyclopropanes, which proceeds via C–H bond activation and cycloaddition .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
- N-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]-4-sulfamoyl-1-piperidinecarboxamide
Uniqueness
4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione is unique due to its specific ring structure, which combines a thieno ring with an azepine ring. This fusion imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity profiles.
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
4-methyl-6,7-dihydrothieno[3,2-b]azepine-5,8-dione |
InChI |
InChI=1S/C9H9NO2S/c1-10-6-4-5-13-9(6)7(11)2-3-8(10)12/h4-5H,2-3H2,1H3 |
InChI Key |
NSCUPVOHGKFVLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(=O)C2=C1C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


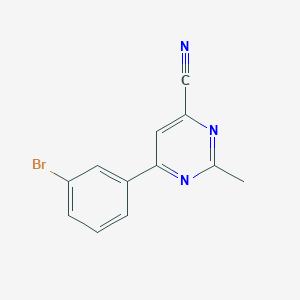
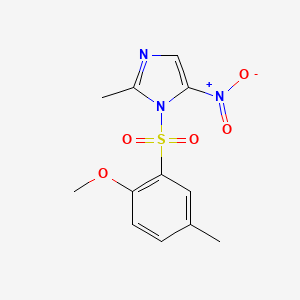

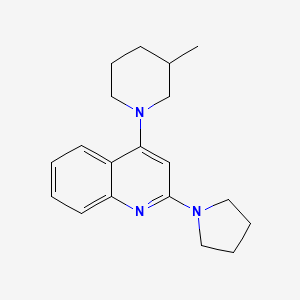
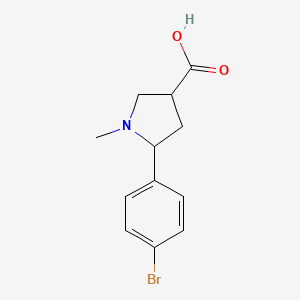
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B14866448.png)

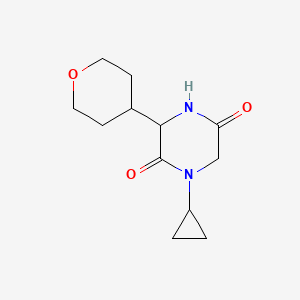
![1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine](/img/structure/B14866467.png)


